molecular formula C17H17ClN2O3S B2621486 1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922059-03-8

1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2621486
CAS RN: 922059-03-8
M. Wt: 364.84
InChI Key: IUBLVVLJNXWSIX-UHFFFAOYSA-N
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Description

“1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a complex organic compound. It contains several functional groups, including a chlorophenyl group, a tetrahydroquinoline group, and a methanesulfonamide group. These functional groups suggest that the compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The tetrahydroquinoline group, for example, is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methanesulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the methanesulfonamide group could enhance its water solubility .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. Its biological activity would likely depend on how its functional groups interact with biological molecules .

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-20-16-8-7-15(10-13(16)4-9-17(20)21)19-24(22,23)11-12-2-5-14(18)6-3-12/h2-3,5-8,10,19H,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBLVVLJNXWSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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